molecular formula C10H11NO4S B12545579 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid CAS No. 144153-17-3

2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid

Cat. No.: B12545579
CAS No.: 144153-17-3
M. Wt: 241.27 g/mol
InChI Key: ROEVDLYSBRXVDC-UHFFFAOYSA-N
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Description

2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to an amino group, which is further connected to a phenylprop-2-enoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, methyl-substituted compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

CAS No.

144153-17-3

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

2-(methanesulfonamido)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C10H11NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13)

InChI Key

ROEVDLYSBRXVDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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